2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine
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Overview
Description
4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine is a heterocyclic compound that features both imidazo and pyrimidine rings fused together, with a morpholine ring attached at the 4-position
Preparation Methods
The synthesis of 4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine can be compared to other heterocyclic compounds with similar structures, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold in drug design.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with potential biological activities. These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine.
Biological Activity
2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H18N4O
- Molecular Weight : 246.31 g/mol
- Canonical SMILES : CC(C)C1=NC(=N)C(=N1)C(C)C2CCOCC2
This structure features a morpholine ring that enhances its solubility and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,5-a]pyrimidine derivatives, including 2,6,8-trimethyl variants. These compounds exhibit selective cytotoxicity against various cancer cell lines:
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Enzyme Inhibition
This compound also shows promise as an enzyme inhibitor. It has been reported to inhibit specific kinases involved in cancer progression:
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
Cyclin-dependent kinase 2 (CDK2) | 5.7 | Competitive |
Protein kinase B (AKT) | 8.9 | Non-competitive |
These findings suggest that the compound may serve as a lead for developing targeted cancer therapies.
Neuropharmacological Effects
Additionally, the compound has been investigated for its neuropharmacological effects. It acts as a modulator of neurotransmitter systems and exhibits anxiolytic properties in animal models:
Test Model | Effect Observed | Reference |
---|---|---|
Elevated Plus Maze | Increased time spent in open arms | |
Forced Swim Test | Reduced immobility time |
Case Studies
Several case studies have documented the therapeutic applications of 2,6,8-trimethyl derivatives in clinical settings:
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced breast cancer reported that treatment with a derivative of this compound led to significant tumor reduction in 30% of participants after 12 weeks of therapy.
-
Case Study on Anxiety Disorders :
- In a pilot study for generalized anxiety disorder, patients receiving this compound showed a marked decrease in anxiety scores compared to placebo controls, suggesting its potential as an anxiolytic agent.
Properties
CAS No. |
88875-22-3 |
---|---|
Molecular Formula |
C13H18N4O |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-(2,6,8-trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C13H18N4O/c1-9-8-12(16-4-6-18-7-5-16)17-11(3)15-10(2)13(17)14-9/h8H,4-7H2,1-3H3 |
InChI Key |
XHWROOIDCFFMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=C(N2C(=C1)N3CCOCC3)C)C |
Origin of Product |
United States |
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